![molecular formula C8H16N2S B2763422 3-Piperidin-1-ylpropanethioamide CAS No. 16888-42-9](/img/structure/B2763422.png)
3-Piperidin-1-ylpropanethioamide
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Overview
Description
3-Piperidin-1-ylpropanethioamide is a chemical compound with the CAS Number: 16888-42-9 . It has a molecular weight of 172.29 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for 3-Piperidin-1-ylpropanethioamide is 1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2, (H2,9,11) . This indicates that the compound consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-Piperidin-1-ylpropanethioamide is an oil . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Drug Discovery
The piperidine nucleus, which is part of the “3-Piperidin-1-ylpropanethioamide” structure, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications .
Anticancer Applications
Piperidine derivatives, including “3-Piperidin-1-ylpropanethioamide”, have shown potential as anticancer agents . They are being explored for their potential to inhibit the growth of cancer cells .
Antiviral Applications
Piperidine derivatives are also being utilized as antiviral agents . They could potentially be used in the treatment of various viral infections .
Antimalarial Applications
The antimalarial potential of piperidine derivatives is another area of interest in scientific research . These compounds could potentially be used in the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . They could potentially be used in the treatment of various microbial and fungal infections .
Antihypertensive Applications
Piperidine derivatives are being explored for their potential as antihypertensive agents . They could potentially be used in the management of high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have shown potential as analgesic and anti-inflammatory agents . They could potentially be used in the management of pain and inflammation .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are also being utilized as anti-Alzheimer and antipsychotic agents . They could potentially be used in the treatment of Alzheimer’s disease and various psychiatric disorders .
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-piperidin-1-ylpropanethioamide, are known to interact with various biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as antagonists or inhibitors .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound is an oil at room temperature , which may influence its absorption and distribution.
Result of Action
Piperidine derivatives are known to have a wide range of effects, including antineoplastic activity .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
3-piperidin-1-ylpropanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDQVVOQMYENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-ylpropanethioamide |
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